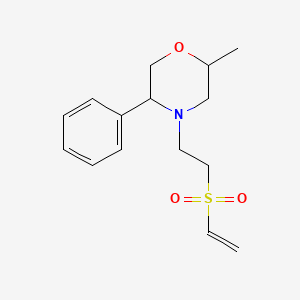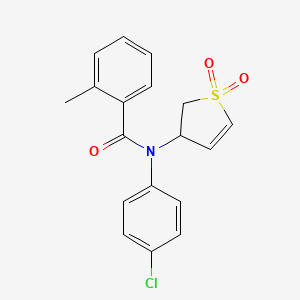
N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-2-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide” is a compound that belongs to the class of organic compounds known as triazines . Triazines are compounds containing a 1,3,5-triazine moiety, which consists of a six-member aromatic ring with three nitrogen atoms and three carbon atoms at alternating positions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,3,5-triazine moiety, which is a six-member aromatic ring with three nitrogen atoms and three carbon atoms at alternating positions . The presence of methoxy groups and a methylbenzamide group attached to the triazine ring further defines its structure .科学研究应用
新型 Sigma-2 受体探针
涉及苯甲酰胺类似物(如 [3H]N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基苯甲酰胺)的研究,突出了开发用于体外研究 sigma-2 受体的探针。这些探针对于理解神经和精神疾病中的受体功能和潜在治疗靶点至关重要 (Xu 等,2005)。
脱氢缩合试剂
酰胺基取代的三嗪基脱氢缩合试剂已显示出在促进脱氢缩合反应中具有效率。此类试剂在各种有机化合物的合成中发挥着重要作用,突出了它们在有机合成和化学研究中的重要性 (Kunishima 等,2016)。
纳米结构二氧化铈回收
通过热分解从 Ce(III)-苯并恶嗪二聚体配合物中回收纳米结构二氧化铈 (CeO2) 是另一项创新应用。此方法利用苯并恶嗪二聚体作为稀土金属离子的新型配体,表明该化合物在材料科学和纳米技术中的用途 (Veranitisagul 等,2011)。
缓蚀
三嗪衍生物在盐酸环境中对低碳钢的缓蚀作用证明了该化学物质在工业维护和材料科学中的适用性。这项研究强调了此类化合物在延长金属结构和组件寿命方面的潜力 (Singh 等,2018)。
酰胺和酯形成缩合剂
4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉氯化物已被确定为一种有效的缩合剂,可形成酰胺和酯。此作用在肽合成以及药物和有机材料的开发中至关重要 (Kunishima 等,1999)。
作用机制
Target of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is an organic triazine derivative commonly used for activation of carboxylic acids . The primary targets of this compound are carboxylic acids, particularly for amide synthesis .
Mode of Action
The mode of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide are primarily those involving carboxylic acids and their derivatives. The compound activates carboxylic acids, enabling them to participate in reactions such as amide coupling, one of the most common reactions in organic chemistry .
Pharmacokinetics
The compound is typically used in the chloride form, suggesting that it may be soluble in water . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The result of the action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . These derivatives are formed through the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Action Environment
The action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide can be influenced by environmental factors. For instance, the compound is typically used in tetrahydrofuran, a polar aprotic solvent . This suggests that the solvent environment can impact the compound’s action, efficacy, and stability. Additionally, the by-product of the reaction with the compound is highly water soluble and can be easily removed from the main reaction product , indicating that the presence of water can also influence the reaction.
属性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-6-4-5-7-10(9)12(19)15-8-11-16-13(20-2)18-14(17-11)21-3/h4-7H,8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXVJFLZPZABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

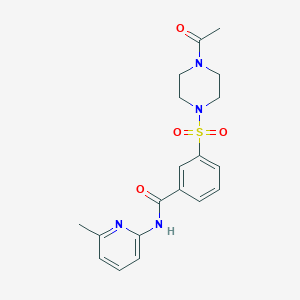
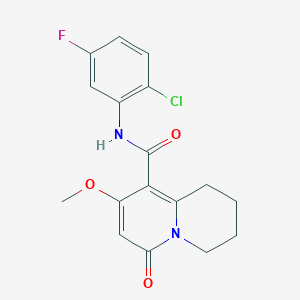
![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2715001.png)
![1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2715002.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2715006.png)
![N-(5-{[(isobutylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B2715007.png)

![(2-Aminospiro[3.3]heptan-2-yl)methanol;hydrochloride](/img/structure/B2715011.png)
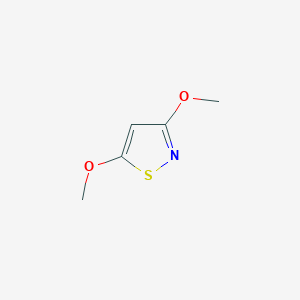

![2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2715015.png)
